![molecular formula C22H28N2O4 B5696948 N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)
N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide, also known as MBPPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBPPH is a hydrazide derivative of 4-(pentyloxy)phenyl propanoic acid and contains a methoxybenzylidene group in its structure. In
Mécanisme D'action
The mechanism of action of N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo. N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a high degree of stability. N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide is also relatively non-toxic, making it suitable for in vitro and in vivo experiments. However, one limitation of N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for the study of N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide. One area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another area of research is the exploration of its mechanism of action and the identification of its molecular targets. Additionally, the development of more potent and selective analogs of N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide involves the reaction between 3-methoxybenzaldehyde and 4-(pentyloxy)phenyl hydrazine in the presence of acetic acid as a catalyst. The resulting product is then reacted with 2-bromo-2-methylpropionic acid to obtain N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide. The synthesis of N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide has been optimized to achieve a high yield and purity.
Applications De Recherche Scientifique
N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have a protective effect on neurons and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-pentoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-5-6-14-27-19-10-12-20(13-11-19)28-17(2)22(25)24-23-16-18-8-7-9-21(15-18)26-3/h7-13,15-17H,4-6,14H2,1-3H3,(H,24,25)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNACBGCVUZZBN-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)OC(C)C(=O)NN=CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)OC(C)C(=O)N/N=C/C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

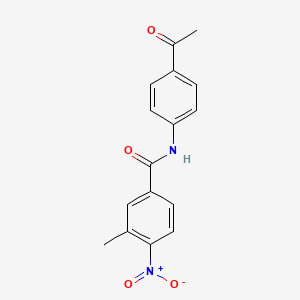
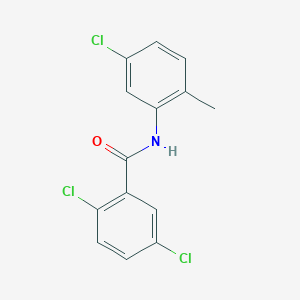
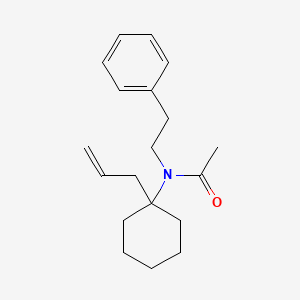
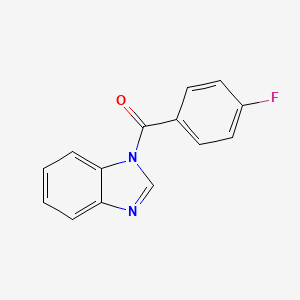
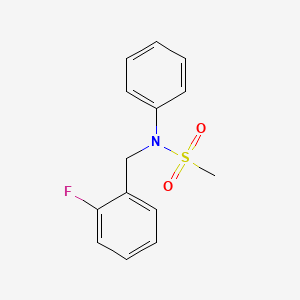
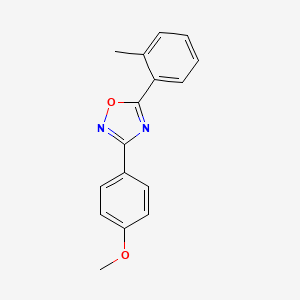
![2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)
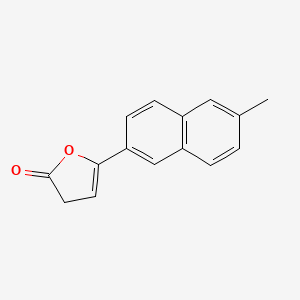
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)
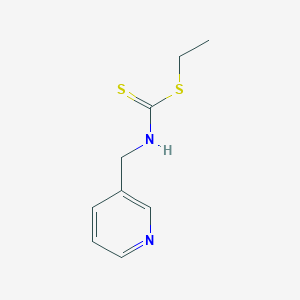
![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)
![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)